

Spectroscopic Analysis of Butyl 2-furoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Butyl 2-furoate**, a key organic compound with applications in the pharmaceutical and flavor industries. This document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and visual representations of the compound's structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Butyl 2-furoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Butyl 2-furoate** provide detailed information about its molecular structure. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.

Table 1: ¹H NMR Spectroscopic Data for **Butyl 2-furoate** (400 MHz, CDCl₃)



Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration	Assignment
7.58	dd	1.8, 0.8	1H	H5
7.18	dd	3.6, 0.8	1H	Н3
6.51	dd	3.6, 1.8	1H	H4
4.29	t	6.7	2H	O-CH ₂
1.74	р	7.2	2H	O-CH2-CH2
1.46	h	7.5	2H	O-(CH ₂) ₂ -CH ₂
0.97	t	7.4	3H	СН₃

Table 2: ¹³C NMR Spectroscopic Data for **Butyl 2-furoate** (100 MHz, CDCl₃)

Chemical Shift (δ) [ppm]	Assignment
158.9	C=O
146.5	C5
144.8	C2
118.0	C3
111.9	C4
64.9	O-CH ₂
30.8	O-CH ₂ -CH ₂
19.3	O-(CH2)2-CH2
13.8	СН₃

Mass Spectrometry (MS)



Mass spectrometry of **Butyl 2-furoate** provides information about its molecular weight and fragmentation pattern, aiding in its identification. The molecular weight of **Butyl 2-furoate** $(C_9H_{12}O_3)$ is 168.19 g/mol .

Table 3: Key Mass Spectrometry Data for **Butyl 2-furoate**

m/z	Proposed Fragment Ion
168	[M] ⁺ (Molecular Ion)
113	[M - C ₄ H ₇] ⁺
95	[C5H3O2] ⁺
67	[C ₄ H ₃ O] ⁺
57	[C ₄ H ₉] ⁺
39	[C₃H₃] ⁺

Experimental Protocols NMR Spectroscopy

Sample Preparation: A sample of **Butyl 2-furoate** (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl $_3$, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8000 Hz

Acquisition Time: 4.1 s



¹³C NMR Acquisition:

• Pulse Program: Proton-decoupled single-pulse sequence.

• Number of Scans: 256

Relaxation Delay: 2.0 s

Spectral Width: 25000 Hz

Acquisition Time: 1.3 s

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system to ensure separation from any impurities.

Instrumentation: An electron ionization (EI) mass spectrometer was used for the analysis.

GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 10 °C/min.
- · Carrier Gas: Helium.

MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV

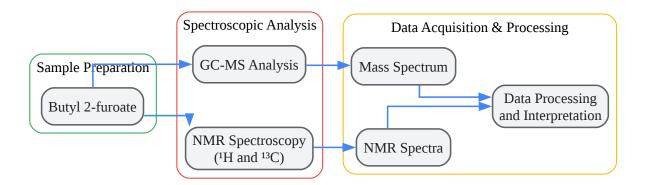


• Source Temperature: 230 °C

Mass Range: m/z 35-300

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Butyl 2- furoate**.



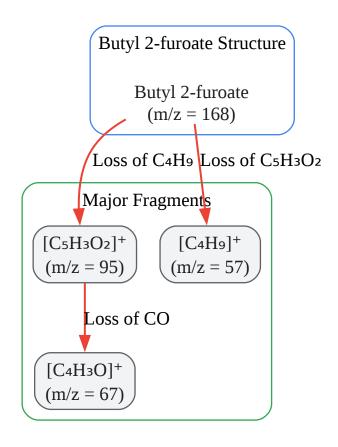
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Caption: Experimental workflow for spectroscopic analysis.

Chemical Structure and Mass Spectrometry Fragmentation

This diagram shows the chemical structure of **Butyl 2-furoate** and proposes a logical fragmentation pattern observed in mass spectrometry.





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Caption: Proposed fragmentation of **Butyl 2-furoate**.

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